5-Bromo-2,4-difluorobiphenyl is an organic compound classified under biphenyl derivatives, characterized by the presence of bromine and fluorine substituents on its biphenyl structure. Its chemical formula is , and it has a molecular weight of approximately 269.09 g/mol. This compound is notable for its applications in organic synthesis, materials science, and potential pharmaceutical development.
5-Bromo-2,4-difluorobiphenyl can be synthesized through various methods that typically involve the bromination and fluorination of biphenyl derivatives. It falls under the category of halogenated aromatic compounds, which are known for their unique electronic properties and reactivity. The compound is often used as an intermediate in the synthesis of more complex organic molecules.
The synthesis of 5-Bromo-2,4-difluorobiphenyl generally involves:
5-Bromo-2,4-difluorobiphenyl features two phenyl rings connected by a single bond with bromine and fluorine substituents located at the 5th and 2nd/4th positions, respectively.
C1=CC=C(C=C1C2=C(C=C(C=C2)Br)F)F
MEZKHGAKWYDQIC-UHFFFAOYSA-N
5-Bromo-2,4-difluorobiphenyl can participate in various chemical reactions:
The mechanism of action for 5-Bromo-2,4-difluorobiphenyl is primarily dictated by its reactivity:
5-Bromo-2,4-difluorobiphenyl has several significant applications:
This compound's versatility makes it a valuable asset in both academic research and industrial applications, highlighting its importance in modern chemistry.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3